

Application Notes and Protocols for Studying Th17 Cell-Mediated Inflammation with MS402

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Compound of Interest

Compound Name: MS402

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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular bacteria and fungi.[3] However, dysregulated Th17 responses are implicated in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and multiple sclerosis.[2][4][5] The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and driven by the master transcription factor, RAR-related orphan receptor gamma t (RORγt).[3][6][7]

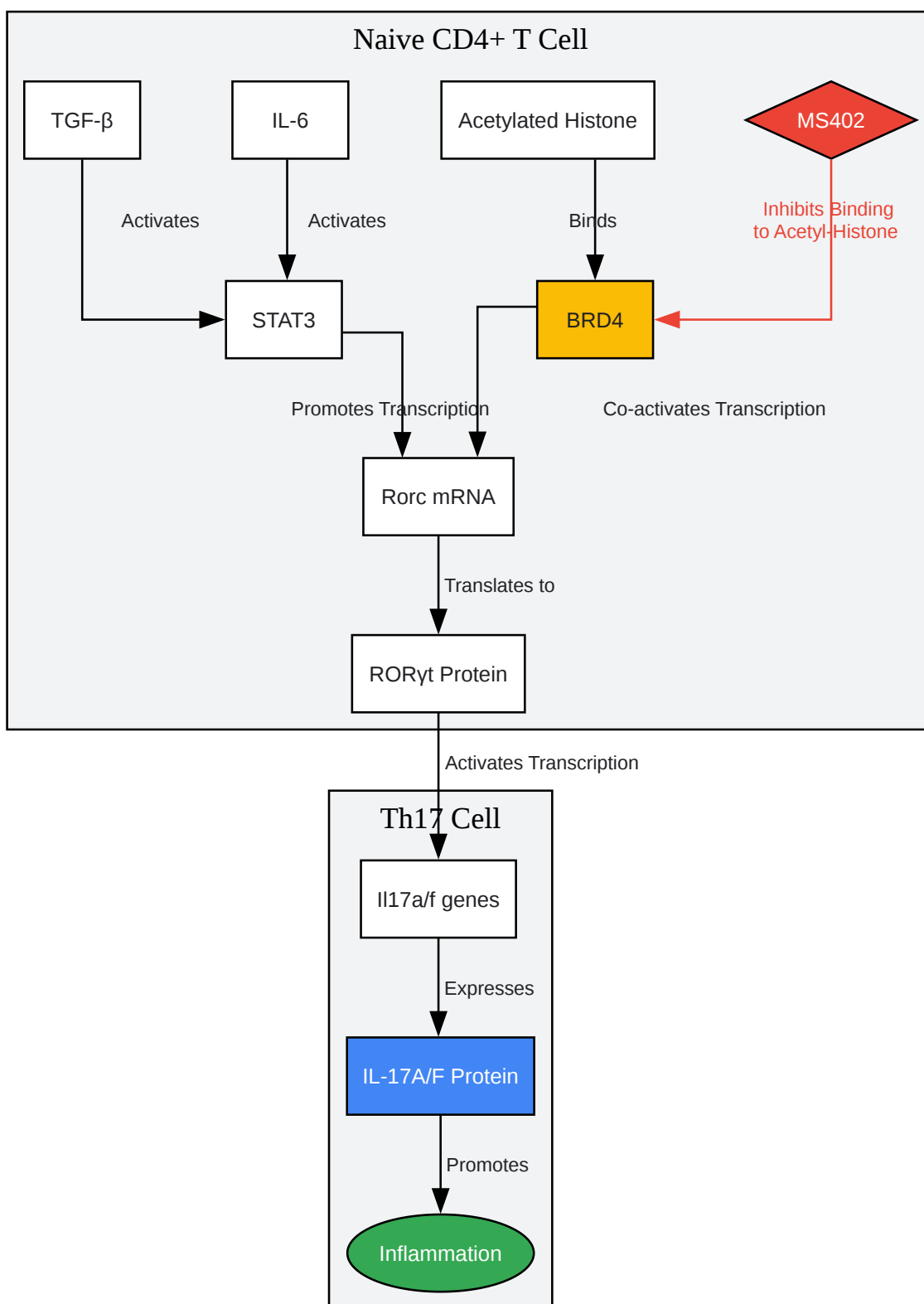
MS402 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] This selectivity allows for the targeted disruption of transcriptional programs essential for Th17 cell differentiation, making **MS402** a valuable chemical probe for studying Th17 cell biology and its role in inflammatory diseases.[1][8] These application notes provide detailed protocols and supporting data for utilizing **MS402** to investigate Th17 cell-mediated inflammation.

Mechanism of Action of MS402 in Th17 Cells

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. BRD4, a

key member of the BET family, acts as a transcriptional coactivator crucial for the expression of genes involved in cell lineage specification.[8]

The differentiation of naïve CD4+ T cells into the Th17 lineage is critically dependent on the transcription factor ROR γ t.[9][10][11][12] The expression of Rorc, the gene encoding ROR γ t, and other key Th17-associated genes such as Il17a, Il17f, Il21, and Il23r is regulated by BRD4. [8] **MS402** selectively binds to the first bromodomain (BD1) of BRD4, preventing its association with acetylated histones at the regulatory regions of these genes.[1] This disruption leads to a marked reduction in the transcription of ROR γ t and its target genes, thereby selectively blocking the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.[1][8]



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Caption: MS402 inhibits Th17 differentiation by blocking BRD4-BD1.

Data Presentation

The following tables summarize the quantitative effects of **MS402** on Th17 cell differentiation and function. The data is compiled from published studies and demonstrates the dose-dependent and selective inhibitory activity of **MS402**.

Table 1: Effect of **MS402** on T Helper Cell Differentiation

Treatment	Th17 (% IL-17+ cells)	Th1 (% IFN- γ + cells)	Th2 (% IL-4+ cells)	Treg (% Foxp3+ cells)
Vehicle (DMSO)	18.6%	49.7%	No significant effect	No significant effect
MS402 (500 nM)	8.0%	38.6%	No significant effect	No significant effect
Data adapted from Cheung K, et al. PNAS, 2017.[8]				

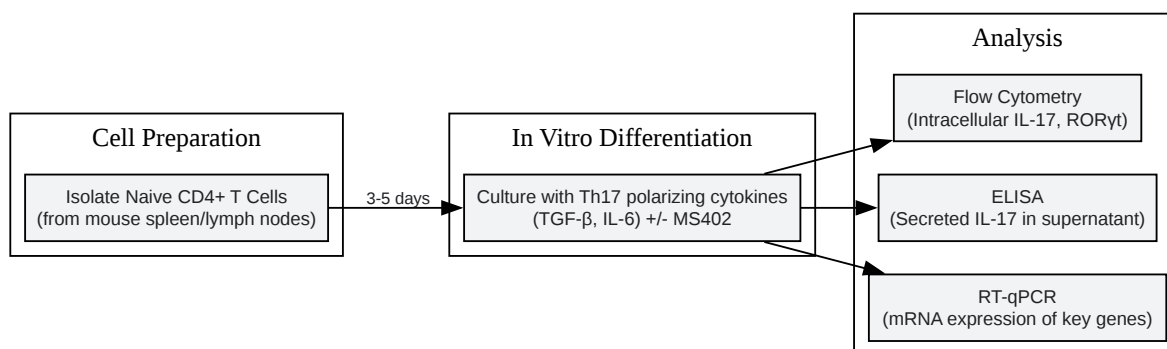
Table 2: Dose-Dependent Inhibition of Th17-Signature Gene Expression by **MS402**

Gene	MS402 (100 nM) (Fold Change vs. Vehicle)	MS402 (500 nM) (Fold Change vs. Vehicle)
Rorc (RORyt)	↓	↓↓
Il17a	↓	↓↓
Il17f	↓	↓↓
Il21	↓	↓↓
Il23r	↓	↓↓
Tbx21 (T-bet)	Minor ↓	Minor ↓
Ifng (IFN-γ)	Minor ↓	Minor ↓
Gata3	No significant effect	No significant effect
Il4	No significant effect	No significant effect
Foxp3	No significant effect	No significant effect
Il10	No significant effect	No significant effect

Arrows indicate a decrease in mRNA expression relative to vehicle control. Double arrows indicate a more pronounced decrease.[8]

Experimental Protocols

The following protocols provide a framework for using **MS402** to study Th17 cell differentiation and function in vitro.



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Caption: Workflow for studying **MS402**'s effect on Th17 cells.

Protocol 1: In Vitro Differentiation of Murine Naïve CD4+ T Cells into Th17 Cells

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells in the presence or absence of **MS402**.

Materials:

- Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
- Spleens and lymph nodes from C57BL/6 mice
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol
- Anti-mouse CD3e antibody (plate-bound)
- Anti-mouse CD28 antibody (soluble)
- Recombinant mouse TGF-β1
- Recombinant mouse IL-6

- Anti-mouse IFN- γ antibody
- Anti-mouse IL-4 antibody
- **MS402** (dissolved in DMSO)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates

Procedure:

- Prepare a single-cell suspension from the spleens and lymph nodes of C57BL/6 mice.
- Isolate naïve CD4⁺ T cells (CD4⁺CD62L⁺CD44^{lo}CD25⁻) using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Coat a 96-well plate with anti-mouse CD3e antibody (1-5 μ g/mL in PBS) overnight at 4°C.
- Wash the plate twice with sterile PBS to remove unbound antibody.
- Seed the purified naïve CD4⁺ T cells at a density of $1-2 \times 10^5$ cells/well in 200 μ L of complete RPMI medium.
- Add soluble anti-mouse CD28 antibody (1-2 μ g/mL).
- To induce Th17 differentiation, add the following polarizing cytokines and antibodies:
 - TGF- β 1 (1-5 ng/mL)
 - IL-6 (20-50 ng/mL)
 - Anti-IFN- γ (10 μ g/mL)
 - Anti-IL-4 (10 μ g/mL)
- Add **MS402** at desired final concentrations (e.g., 100 nM, 500 nM) or an equivalent volume of DMSO for the vehicle control.

- Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Flow Cytometric Analysis of Intracellular IL-17 and ROR γ t

This protocol is for the analysis of differentiated Th17 cells by intracellular staining.

Materials:

- Differentiated T cells from Protocol 1
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin (protein transport inhibitor)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fixation/Permeabilization Buffer (e.g., from eBioscience or BD Biosciences)
- Fluorochrome-conjugated antibodies:
 - Anti-mouse CD4
 - Anti-mouse IL-17A
 - Anti-mouse ROR γ t
 - Isotype control antibodies
- Flow cytometer

Procedure:

- Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).

- Harvest the cells and wash with FACS buffer.
- Perform surface staining by incubating the cells with anti-mouse CD4 antibody for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
- Perform intracellular staining by incubating the cells with anti-mouse IL-17A and anti-mouse RORyt antibodies (or their respective isotype controls) for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on CD4+ T cells and then determining the percentage of IL-17A+ and RORyt+ cells.

Protocol 3: Measurement of Secreted IL-17 by ELISA

This protocol is for quantifying the concentration of IL-17A in the culture supernatant.

Materials:

- Culture supernatants from Protocol 1
- Mouse IL-17A ELISA kit (e.g., from R&D Systems, BioLegend, or eBioscience)
- Microplate reader

Procedure:

- Harvest the cell culture supernatants from Protocol 1 after 3-5 days of differentiation.
- Centrifuge the supernatants to remove any cells or debris.
- Perform the ELISA for mouse IL-17A according to the manufacturer's instructions.

- Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate solution, and finally a stop solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of IL-17A in the samples by comparing their absorbance to the standard curve.

Application Notes

- Selectivity: **MS402**'s selectivity for BD1 of BET proteins makes it a more precise tool for studying Th17 differentiation compared to pan-BET inhibitors (e.g., JQ1), which may have broader effects on other T helper cell lineages.[8]
- Dose-Response: It is recommended to perform a dose-response curve for **MS402** (e.g., 10 nM to 1 μ M) to determine the optimal concentration for your specific experimental setup.
- In Vivo Studies: **MS402** has been shown to be effective in vivo, ameliorating T-cell transfer-induced colitis in mice by disrupting Th17 cell development.[1] This suggests its utility in preclinical models of Th17-mediated diseases.
- Complementary Assays: For a comprehensive analysis, it is advisable to combine flow cytometry for single-cell protein expression with ELISA for secreted cytokines and RT-qPCR for gene expression analysis.
- Human Cells: While the provided protocols are for murine cells, similar principles apply to the differentiation and analysis of human Th17 cells, typically using a cytokine cocktail of TGF- β , IL-1 β , IL-6, and IL-23.[13]

By employing **MS402** in conjunction with the detailed protocols provided, researchers can effectively investigate the molecular mechanisms underlying Th17 cell differentiation and explore the therapeutic potential of targeting the BET/BRD4 axis in inflammatory and autoimmune disorders.

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